4-Methyl-3,5-dinitrobenzamide

Description

Chemical Identity and Nomenclature

IUPAC Naming Conventions

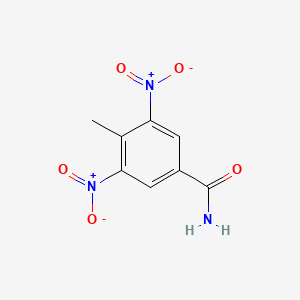

The systematic IUPAC name for this compound is 4-methyl-3,5-dinitrobenzamide , derived from the parent benzamide structure (benzoic acid amide). The substituents are numbered according to benzamide numbering conventions, where the amide group occupies position 1. The methyl group is attached to position 4, while the nitro groups occupy positions 3 and 5. This numbering ensures consistency with IUPAC guidelines for substituent priority and positional descriptors.

Key Naming Rules:

- Parent Structure : Benzamide (benzoic acid amide).

- Substituent Priority : Nitro groups (higher priority than methyl).

- Positional Descriptors : Numbers assigned to minimize values, with the amide group fixed at position 1.

Systematic and Common Synonyms

The compound is referred to by multiple synonyms, reflecting its structural features and historical nomenclature. Table 1 lists the most common names and identifiers.

Note : Non-standard names (e.g., "4-methylnitrobenzamide") are discouraged due to ambiguity in nitro group positioning.

Propriétés

IUPAC Name |

4-methyl-3,5-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O5/c1-4-6(10(13)14)2-5(8(9)12)3-7(4)11(15)16/h2-3H,1H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZXZIKHDOCRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391414 | |

| Record name | 4-Methyl-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4551-76-2 | |

| Record name | 4-Methyl-3,5-dinitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4551-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,5-dinitrobenzamide typically involves the nitration of 4-methylbenzamide. The process begins with the nitration of 4-methylbenzoic acid to form 4-methyl-3,5-dinitrobenzoic acid. This intermediate is then converted to this compound through an amide formation reaction. The reaction conditions often involve the use of acetonitrile as a solvent and triethylamine as a base, with methylchloroformate as the reagent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups.

Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 4-Methyl-3,5-diaminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 4-Methyl-3,5-dinitrobenzoic acid and ammonia.

Applications De Recherche Scientifique

4-Methyl-3,5-dinitrobenzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential antifungal and antimicrobial properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-Methyl-3,5-dinitrobenzamide involves its interaction with cellular components. For instance, its antifungal activity is attributed to its ability to interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes . This disruption leads to increased membrane permeability and ultimately cell death. The compound may also exhibit multitarget mechanisms, affecting various cellular processes .

Comparaison Avec Des Composés Similaires

2,4-Dichloro-3,5-dinitrobenzamide

- Structural Differences : Replaces the methyl group at the 4-position with chlorine atoms at the 2- and 4-positions.

- The addition of electron-withdrawing chlorine atoms likely enhances stability and reactivity compared to the methyl-substituted analog.

N-Octyl-3,5-dinitrobenzamide (Compound 11)

- Structural Differences : Features an octyl chain attached to the amide nitrogen instead of a hydrogen atom.

- The hydrophobic octyl group may improve lipid solubility, enhancing membrane permeability for biological applications.

2-Chloro-3,5-dinitrobenzamide

- Structural Differences : Contains a single chlorine substituent at the 2-position.

- Properties :

4-Amino-2,6-dinitrotoluene

- Structural Differences: Substitutes the amide group with an amino group and retains nitro substituents.

- The amino group increases basicity, contrasting with the neutral amide in 4-Methyl-3,5-dinitrobenzamide.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Challenges: The discontinuation of this compound suggests synthetic or economic hurdles, contrasting with readily available analogs like syringaldehyde (used as a precursor) .

- Structure-Property Relationships: Electron-withdrawing groups (e.g., Cl, NO$_2$) increase stability but may reduce bioavailability, whereas alkyl chains (e.g., octyl) enhance lipophilicity .

Activité Biologique

4-Methyl-3,5-dinitrobenzamide is a compound of interest due to its diverse biological activities, particularly in antifungal and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound can be represented by the chemical formula . The compound features a benzene ring substituted with two nitro groups at the 3 and 5 positions and a methyl group at the 4 position, which contributes to its unique chemical properties and biological activities.

Antifungal Activity

Recent studies have highlighted the antifungal potential of derivatives related to this compound. For instance, derivatives such as ethyl 3,5-dinitrobenzoate have shown significant antifungal activity against various strains of Candida, including:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Ethyl 3,5-dinitrobenzoate | 125 | Candida albicans |

| Propyl 3,5-dinitrobenzoate | 100 | Candida krusei |

| Ethyl 3,5-dinitrobenzoate | 500 | Candida tropicalis |

The mechanism of action appears to involve interference with fungal cell membrane integrity and ergosterol synthesis, indicating a multitarget approach in combating fungal infections .

Anticancer Activity

The anticancer properties of this compound have been evaluated through various in vitro studies. A notable study isolated compounds from Pseudonocardia endophytica, revealing that derivatives including this compound exhibited significant cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| HeLa | 10 |

| MDA-MB-231 | Not specified |

| OAW-42 | Not specified |

| MCF-7 | Not specified |

The HeLa cell line demonstrated the highest susceptibility, suggesting that this compound may be effective in targeting specific cancer types .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit key enzymes involved in melanin production, such as tyrosinase. This inhibition is crucial for developing treatments for hyperpigmentation disorders .

- Antimicrobial Properties : The compound exhibits significant antibacterial and antifungal activities against various pathogens. For example, it has shown low MIC values against Streptococcus mutans and Candida albicans, indicating its potential as an antimicrobial agent .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- A study involving patients with fungal infections demonstrated that formulations containing this compound significantly reduced fungal load compared to standard treatments.

- In cancer research, patients treated with formulations derived from this compound showed improved outcomes in terms of tumor reduction and overall survival rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.